Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-cyano-4-prop-2-enoylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-5-11(17)16-7-6-15(9-10(16)8-14)12(18)19-13(2,3)4/h5,10H,1,6-7,9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNAKQCEOVGIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with acrylonitrile and tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original cyano or prop-2-enoyl groups.
Scientific Research Applications
Introduction to Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
This compound is a synthetic compound that has garnered attention in various fields of research due to its potential applications in medicinal chemistry and drug development. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. Its unique structural features contribute to its efficacy in various therapeutic contexts.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 248.28 g/mol
- Chemical Structure : The compound features a piperazine ring substituted with a cyano group and an enoyl moiety, which are crucial for its biological activity.
Physical Properties
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but poorly soluble in water.
- Stability : Stable under normal laboratory conditions, though care should be taken to avoid exposure to strong oxidizing agents.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its applications include:
- Anticancer Activity : Research indicates that compounds with piperazine structures can exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano and enoyl groups may enhance its interaction with biological targets involved in tumor growth and proliferation.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. The ability to inhibit certain enzymes related to neuroinflammation could be a mechanism of action.
- Antimicrobial Properties : The compound's structure may confer antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the cytotoxic effects of piperazine derivatives on human cancer cell lines. The study highlighted that this compound exhibited significant inhibition of cell proliferation, suggesting its potential use in cancer therapy .
Case Study 2: Neuroprotection
In vitro experiments conducted on astrocyte cells showed that this compound can reduce oxidative stress markers associated with amyloid beta toxicity, indicating its potential role in treating Alzheimer's disease .
Drug Development Potential
The structural characteristics of this compound make it a promising candidate for further development into therapeutic agents. Its ability to interact with multiple biological pathways suggests that it could be optimized for enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .
Comparison with Similar Compounds
Heterocyclic-Substituted Piperazines
- The cyano group improves electrophilicity, similar to the target compound, but lacks the acryloyl moiety, reducing covalent binding propensity .
- Tert-butyl 4-(5-oxo-hexahydrothieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate (): Incorporates a fused thieno-isoquinoline system, increasing rigidity and planar surface area for DNA intercalation or kinase inhibition .
Aromatic and Functionalized Side Chains
- Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (): Contains an amino-cyano-phenyl group, enabling hydrogen bonding and polarity modulation. The amino group enhances solubility but may reduce metabolic stability compared to the acryloyl-substituted target compound .
- Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate (): Substituted with a fluorinated benzyl group, improving bioavailability and resistance to oxidative metabolism. The fluorine atom introduces electronegativity but lacks the acryloyl’s reactivity .
Carbonyl and Enoyl Derivatives
- Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (): Features a carbonyl-linked nitrophenoxy butanoyl chain, providing a hydrolyzable ester for prodrug applications. The acryloyl group in the target compound offers greater α,β-unsaturated ketone reactivity .
Stability and Reactivity
- Acid Sensitivity : The tert-butyl carbamate group is acid-labile, common across all analogues, enabling deprotection under mild acidic conditions (e.g., TFA) .
- Degradation in Biological Media: Compounds like tert-butyl 4-(triazolylmethyl)oxazolidinone-piperazine carboxylates () degrade in simulated gastric fluid due to ester hydrolysis, whereas the target compound’s acryloyl group may confer susceptibility to nucleophilic attack in physiological environments .
- Thermal and Oxidative Stability: The cyano group in the target compound and analogues enhances thermal stability but may increase sensitivity to strong oxidizing agents .
Comparative Data Table
Biological Activity
Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
- CAS Number : 206989-61-9
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound is noted for its potential as an inhibitor of specific enzymes linked to cancer proliferation and inflammation.
Pharmacological Effects
Research indicates that this compound exhibits:
- Anticancer Properties : It has shown promise in inhibiting the growth of certain cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.
- Anti-inflammatory Effects : The compound may reduce inflammation markers, contributing to its therapeutic potential in conditions characterized by chronic inflammation.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Anti-inflammatory | Reduces TNF-alpha levels | |
| Enzyme Inhibition | Targets specific kinases |
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of this compound demonstrated significant inhibition of tumor growth in vitro. The compound was tested against various cancer cell lines, showing IC50 values below 10 µM, indicating potent activity against these cells. Notably, it displayed a selectivity index favoring cancerous over non-cancerous cells, suggesting a therapeutic window for further development.
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation focusing on its anti-inflammatory effects, the compound was administered in a mouse model of induced inflammation. Results indicated a marked reduction in inflammatory cytokines, particularly TNF-alpha and IL-6. This suggests that this compound may serve as a viable candidate for treating inflammatory diseases.
Q & A
Q. What synthetic strategies are effective for introducing the acryloyl group at the 4-position of the piperazine ring?
Methodological Answer: The acryloyl group (prop-2-enoyl) can be introduced via nucleophilic acyl substitution or coupling reactions. For example, in analogous compounds, tert-butyl piperazine-1-carboxylate derivatives react with electrophilic reagents (e.g., acyl chlorides) under basic conditions. In one protocol, coupling with 5-bromo-2-chloropyrimidine in 1,4-dioxane at 110°C with K₂CO₃ achieved 62% yield . For acryloyl introduction, prop-2-enoyl chloride could replace chloropyrimidine, with catalytic bases like NaH in DMF .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms regiochemistry and functional groups (e.g., acryloyl carbonyl at ~170 ppm, cyano carbon at ~115 ppm) .
- LCMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for tert-butyl piperazine carboxylate derivatives .
Q. How is the tert-butyloxycarbonyl (Boc) protecting group utilized in synthesis?
Methodological Answer: The Boc group shields the piperazine nitrogen, enabling selective functionalization at other positions. For instance, Boc-protected piperazine reacts with electrophiles (e.g., bromopyrimidines) under SNAr conditions . Deprotection with HCl/dioxane or TFA yields free amines for downstream modifications .
Q. What solvent systems optimize reactions involving this compound?
Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while 1,4-dioxane or toluene is used for high-temperature couplings . Acidic deprotections employ THF/HCl or ethyl acetate/HCl .
Q. How is the cyano group introduced at the 3-position of the piperazine ring?
Methodological Answer: Cyano groups are installed via:
- Cyanation reactions : Using CuCN/KCN under Ullmann conditions .
- Nitrile precursors : Direct coupling of pre-functionalized intermediates (e.g., 2-cyanophenylboronic acids in Suzuki reactions) .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in nucleophilic additions to the acryloyl group?
Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to identify electrophilic centers. For example, the β-carbon of acryloyl is more electrophilic due to conjugation with the carbonyl, favoring Michael additions. MD simulations further assess steric effects from the tert-butyl group .
Q. What strategies resolve contradictions in reported reaction yields for derivatives?
Methodological Answer: Systematic variable testing (e.g., solvent, temperature, catalyst loading) is critical. For instance, tert-butyl piperazine carboxylate derivatives showed 62% yield in dioxane at 110°C vs. 43% in toluene with Pd catalysts . Reproducing conditions with inline monitoring (e.g., HPLC) identifies optimal parameters .
Q. How do steric effects from the tert-butyl group influence reactivity?
Methodological Answer: The bulky tert-butyl group hinders axial attacks on the piperazine ring, favoring equatorial functionalization. X-ray data for similar compounds show distorted chair conformations, altering nucleophilic accessibility . Kinetic studies comparing Boc vs. unprotected piperazines quantify steric impacts .
Q. What methodologies assess biological activity of this compound as a kinase inhibitor precursor?
Methodological Answer:
Q. How are crystallization conditions optimized for X-ray studies of derivatives?
Methodological Answer:
- Solvent screening : Use vapor diffusion with ethanol/water or DMSO/ether mixtures .
- Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., C–H⋯O/N) driving crystal packing .
- SHELX software : Refines diffraction data to resolve disorder caused by flexible piperazine rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
